

Application Notes: Influenza NP (311-325) Peptide in Humanized and Murine Mouse Studies

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Compound of Interest

Compound Name: Influenza NP (311-325)

Cat. No.: B12373292

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Introduction

The Influenza Nucleoprotein (NP) peptide spanning amino acids 311-325 (Sequence: QVYSLIRPNENPAHK) is a well-characterized, immunodominant epitope restricted to the Major Histocompatibility Complex (MHC) class II molecule.[1][2] In the context of influenza virus infection, this peptide is presented by antigen-presenting cells (APCs) to CD4+ T helper cells, playing a crucial role in initiating and shaping the adaptive immune response. It is known to elicit strong production of key cytokines like Interferon-gamma (IFN- γ) and is instrumental in studying host immunoresponses to influenza infection without directly stimulating CD8+ T-cells. [1][2] These application notes provide an overview of its use, quantitative data from representative studies, and detailed protocols for its application in immunology research, particularly within humanized and standard murine models.

Core Applications

- **Tracking Antigen-Specific CD4+ T Cells:** The NP (311-325) peptide is widely used to identify, quantify, and characterize the CD4+ T cell response to influenza infection or vaccination using techniques like MHC-II tetramer staining and intracellular cytokine staining.[3][4][5]
- **Vaccine Efficacy Studies:** Researchers utilize this peptide to assess the immunogenicity of novel influenza vaccines by measuring the magnitude and quality of the CD4+ T cell response they induce.[6]

- Studying T Cell Memory: It serves as a critical tool for investigating the formation, maintenance, and recall function of memory CD4+ T cells following primary infection and subsequent challenges.[\[3\]](#)[\[7\]](#)
- Immunomodulation Research: The peptide allows for the precise evaluation of how various factors, such as co-infections, allergen exposure, or immunomodulatory drugs, affect the function of influenza-specific T cells.[\[8\]](#)

Data Presentation

The following tables summarize quantitative data from various studies utilizing the **Influenza NP (311-325)** peptide to measure immune responses in mice.

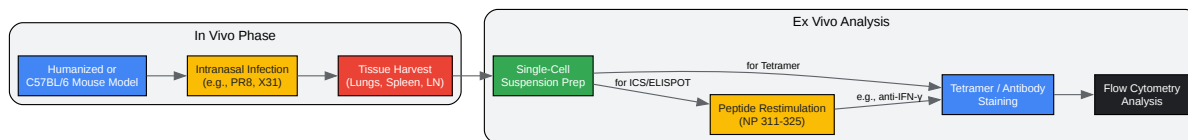
Table 1: Frequency of NP (311-325)-Specific CD4+ T Cells in Murine Models

Mouse Model	Tissue	Time Point	% of CD4+ T Cells Specific to NP (311-325)	Experimental Context
C57BL/6	Lungs	8 days post-booster	~2%	Post-vaccination with PR8 NP or Mosaic NP (MNP). [6]
C57BL/6	Lungs	10 days post-infection	~4-5%	Peak response after infection with IAV-PR8. [5]
C57BL/6	Lungs	7 days post-infection	96-99% of NP311-specific CD4+ T cells are CD49d+CD11ahi	Phenotyping of antigen-experienced T cells. [5]
Egr2 CKO	Lungs	Peak of primary infection	Similar to Wild Type	Study of EGR2's role in T-cell function. [9]

Table 2: Functional and Protective Outcomes in Murine Studies

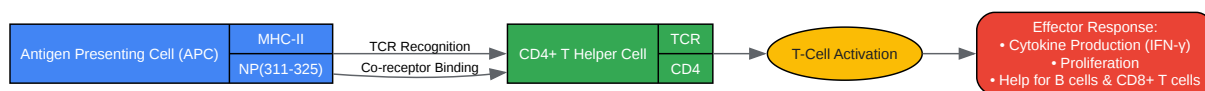
Mouse Model	Challenge Virus	Measurement	Result	Key Finding
C57BL/6	IAV-CA04 (Pandemic H1N1)	Lung Viral Titer (Day 6)	Significantly lower in MNP-vaccinated mice compared to PR8 NP-vaccinated mice.	Mosaic NP vaccine provides enhanced protection against a pandemic strain. [6]
C57BL/6	X31 (H3N2)	Weight Loss	Mice exposed to HDM allergen post-PR8 infection showed less weight loss after X31 challenge.	Allergic inflammation can alter and improve subsequent anti-viral responses. [8]
MKP-1 KO	PR8 (H1N1)	IFN- γ producing CD4+ T cells (in BAL)	Significantly lower percentage in KO mice compared to Wild Type after peptide stimulation.	MKP-1 is critical for effective anti-influenza T cell responses.[10]
Egr2 CKO	PR8 (H1N1)	IFN- γ and TNF α production by CD4+ T cells	Markedly lower in CKO mice compared to Wild Type after peptide stimulation.	EGR2 is essential for the functional capacity of antigen-specific CD4+ T cells.[9]

Visualized Workflows and Pathways



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Caption: General workflow for studying NP (311-325) specific T-cell responses.



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Caption: T-Cell activation via NP (311-325) peptide presentation.

Experimental Protocols

Protocol 1: In Vivo Influenza Virus Infection Model

This protocol describes a standard method for infecting mice to study the subsequent immune response.

- **Virus Preparation:** Thaw the influenza virus stock (e.g., A/Puerto Rico/8/1934) on ice. Dilute the virus to the desired concentration (e.g., 200 plaque-forming units, PFU) in 20-50 µL of sterile PBS or DMEM.[5][11]
- **Anesthesia:** Briefly anesthetize mice (e.g., 10-14 weeks old C57BL/6 or appropriate humanized strain) using inhaled isoflurane.[4][11]
- **Infection:** Administer the diluted virus intranasally (i.n.) to the anesthetized mice.[4][11]
- **Monitoring:** Monitor the mice daily for weight loss and signs of illness. Euthanize animals that lose more than 20-25% of their initial body weight, as per institutional guidelines.[12]

- Tissue Harvest: At predetermined time points (e.g., day 7, 10, or 30 post-infection), humanely euthanize the mice and harvest relevant tissues such as lungs, spleen, and mediastinal lymph nodes for analysis.[\[4\]](#)[\[5\]](#)

Protocol 2: Preparation of Single-Cell Suspensions from Murine Lung

This protocol details the processing of lung tissue to obtain single cells for flow cytometry.

- Lung Perfusion: (Optional but recommended) Perfuse the lungs with sterile PBS through the right ventricle of the heart until the tissue appears white to remove blood contamination.
- Tissue Digestion: Mince the harvested lung tissue finely with scissors and place it in a digestion buffer containing RPMI medium, DNase I (0.5 mg/mL), and Collagenase I (2.5 mg/mL).[\[12\]](#)
- Incubation: Incubate the tissue suspension for 30-60 minutes at 37°C with gentle agitation.[\[3\]](#)[\[12\]](#)
- Homogenization: Homogenize the digested tissue by passing it through a 70 µm cell strainer or using a gentle mechanical dissociator to create a single-cell suspension.[\[12\]](#)
- Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.
- Cell Counting: Wash the cells with complete medium or FACS buffer (PBS with 2% FCS), and count them using a hemocytometer or automated cell counter, assessing viability with Trypan Blue.[\[3\]](#)

Protocol 3: Identification of NP (311-325)-Specific CD4+ T Cells using MHC-II Tetramers

This protocol allows for the direct visualization and quantification of antigen-specific CD4+ T cells.

- Cell Preparation: Start with $1-5 \times 10^6$ cells from the single-cell suspension in a 96-well plate or FACS tube.

- **Fc Block:** Incubate cells with an Fc-blocking antibody (anti-CD16/32) for 15 minutes on ice to prevent non-specific antibody binding.[3]
- **Tetramer Staining:** Add the I-Ab/NP(311-325) tetramer (conjugated to PE or APC) and incubate for 1 hour at room temperature or 3 hours at 37°C, protected from light.[3][8][12]
The optimal time and temperature should be determined empirically.
- **Surface Marker Staining:** Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD44, CD62L, CD69) and incubate for 30 minutes on ice.
- **Viability Staining:** Use a fixable viability dye to exclude dead cells from the analysis.
- **Washing and Fixation:** Wash the cells with FACS buffer. Fix the cells with 1-2% paraformaldehyde.
- **Data Acquisition:** Acquire the samples on a flow cytometer. Gate on live, singlet, CD4+ lymphocytes to determine the percentage of tetramer-positive cells.[3]

Protocol 4: Intracellular Cytokine Staining (ICS) for Functional T-Cell Analysis

This protocol measures the ability of NP (311-325)-specific T cells to produce cytokines upon restimulation.

- **Cell Plating:** Plate $1-2 \times 10^6$ cells per well in a 96-well round-bottom plate.
- **Restimulation:** Stimulate the cells with the NP (311-325) peptide (e.g., 5-10 $\mu\text{g/mL}$) for 5-6 hours at 37°C.[9][13] Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
- **Protein Transport Inhibition:** After the first 1-3 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture to trap cytokines intracellularly.[9][13][14]
- **Surface Staining:** Following the total stimulation period, wash the cells and perform surface marker staining (e.g., for CD4, CD44) as described in Protocol 3.

- Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions.[3]
- Intracellular Staining: Stain the permeabilized cells with antibodies against intracellular cytokines (e.g., IFN- γ , TNF- α , IL-2) for 30-45 minutes.
- Washing and Acquisition: Wash the cells and acquire data on a flow cytometer. Analyze the frequency of cytokine-producing cells within the CD4+ T cell gate.[9]

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